Mucroporin
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GRRKRQMEARFEPQNRNYRKRELDLEKLFANMPDY |
Origin of Product |
United States |
Ii. Methodologies for Isolation and Purification of Mucroporin
Advanced Chromatographic Techniques for Mucroporin Isolation
Chromatography is a fundamental technique for peptide purification, enabling separation based on properties like hydrophobicity, charge, and size. americanpeptidesociety.org Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized method for peptide purification due to its high resolution and reproducibility. americanpeptidesociety.org In RP-HPLC, peptides are separated based on their hydrophobicity using a hydrophobic stationary phase (commonly C18) and a gradient of aqueous and organic solvents. americanpeptidesociety.org More hydrophobic peptides are retained longer on the column. americanpeptidesociety.org
For the purification of this compound or its variants, RP-HPLC on a C18 column has been employed. nih.govthno.org One reported method used a C18 column (10 mm × 250 mm, 5 μm, 300 A) with a linear gradient of water containing 0.1% trifluoroacetic acid (TFA) and 95% water with 0.1% TFA over 40 minutes at a constant flow rate of 5 ml/min. nih.gov Elution was monitored by absorbance at 220 nm, and peaks were collected manually. nih.gov
Ion-Exchange Chromatography (IEC) is another relevant technique for peptide purification, separating peptides based on their net charge. americanpeptidesociety.orgmdpi.com Given this compound's cationic nature, cation-exchange chromatography could be applied, where positively charged peptides bind to a negatively charged stationary phase. researchgate.netwaters.com Elution can be achieved using an ionic strength gradient or a pH gradient. waters.com
Size-Exclusion Chromatography (SEC), or gel filtration, separates peptides based on their molecular size and is useful for separating aggregates or isolating peptides within a specific size range. americanpeptidesociety.org It can be used complementarily to RP-HPLC. americanpeptidesociety.org
Spectroscopic and Spectrometric Approaches in this compound Purification Monitoring
Spectroscopic and spectrometric techniques are essential for monitoring the purification process and characterizing the isolated peptide. Spectroscopy involves the study of the interaction of matter with electromagnetic radiation, while spectrometry is the quantitative measurement of the spectrum. atascientific.com.auazonano.com
During the purification of this compound by RP-HPLC, peaks are typically detected by monitoring absorbance at 220 nm, a common wavelength for peptide detection due to the absorbance of peptide bonds. nih.gov
Mass spectrometry (MS) is a powerful spectrometric technique used to determine the molecular weight and assess the purity of peptides. nih.govthno.orgatascientific.com.auresearchgate.net It measures the mass-to-charge ratio of ions derived from the sample. atascientific.com.au For this compound and its variants, MS has been used to confirm the molecular weight, which should match the calculated molecular weight based on the amino acid sequence. nih.gov For example, the measured molecular weight of amidated this compound (1731.22 Da) closely matched the calculated weight (1731.13 Da). nih.gov High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a common approach for both purification monitoring and characterization. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural characterization of purified peptides. researchgate.netresearchgate.net
Optimization Strategies for Enhanced this compound Yields
Optimizing the isolation and purification process is crucial for enhancing the yield of this compound. While the provided search results primarily detail specific methods used, general strategies for peptide purification optimization include careful selection of column type, mobile phase modifiers, temperature, and gradient profiles in chromatography. waters.com Systematic method development can significantly improve both purity and yield. waters.com
Challenges in this compound Isolation from Complex Biological Matrices
Isolating this compound from its natural source, scorpion venom, presents several challenges due to the complexity of the biological matrix. Venom is a rich mixture containing numerous peptides, proteins, enzymes, and other molecules with varying chemical properties and concentrations. dntb.gov.uamdpi.com
Key challenges include:
Low Abundance: this compound may be present in relatively low quantities within the crude venom, requiring sensitive detection and efficient separation methods.
Presence of Similar Molecules: Venom contains many peptides with similar sizes, charges, and hydrophobicities, making selective isolation of this compound difficult. mdpi.com
Degradation: Peptides can be susceptible to degradation by proteases present in the venom or during the extraction process, potentially reducing yield and purity.
Handling of Crude Venom: Working with crude venom requires specialized procedures due to its toxicity and complex composition. The initial steps of venom collection and processing (e.g., electrical extraction, tissue collection, RNA isolation for cloning) are critical but can introduce variability and potential degradation. nih.govasm.org
Scale-Up: Scaling up the isolation process from laboratory scale to larger quantities for further research or potential applications can be challenging, requiring optimization of chromatographic parameters and potentially different types of columns or resins suitable for preparative scale. waters.com
Despite these challenges, a combination of techniques, starting from venom collection and potentially involving cDNA library construction and synthesis for obtaining sufficient quantities, followed by advanced chromatography and spectroscopic analysis, allows for the successful isolation and characterization of this compound. nih.govnih.govfrontiersin.org
Iii. Structural Elucidation Methodologies for Mucroporin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mucroporin Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used in the structural elucidation of organic molecules, including peptides. analis.com.mytjnpr.org It provides detailed information about the connectivity of atoms and their local chemical environments based on the interactions of nuclear spins with an applied magnetic field. analis.com.mytjnpr.org For peptides, 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types of protons and carbons present and their chemical shifts. analis.com.my Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing through-bond and through-space correlations between atoms, allowing for the sequential assignment of amino acid residues and the determination of the peptide's primary sequence and secondary structure. analis.com.mytjnpr.org
While specific detailed NMR data (chemical shifts, coupling constants, etc.) for this compound were not extensively detailed in the provided search results, studies on related peptides and general structural elucidation workflows highlight the indispensable role of NMR. For instance, structural verification of a related compound, pipecolisporin, was achieved through ¹H- and ¹³C-NMR, which showed strong alignment with the natural product. researchgate.net The combination of 1D and 2D NMR data is essential for building a comprehensive picture of a molecule's structure. analis.com.my
Mass Spectrometry (MS) Techniques for this compound Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. virginia.edu In peptide analysis, MS is routinely used to confirm the molecular weight of the intact peptide and to obtain fragmentation patterns that can be used to deduce or confirm the amino acid sequence. virginia.edu Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for peptide analysis. Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are mass-analyzed, is particularly useful for de novo sequencing of peptides or confirming sequences obtained from other methods. virginia.edubu.edu
For this compound and its variants, mass spectrometry has been successfully used to confirm their molecular weights. The measured molecular weights of amidated this compound and this compound-M1 were found to completely match their calculated molecular weights (1731.22 Da measured vs. 1731.13 Da calculated for this compound; 2031.57 Da measured vs. 2031.58 Da calculated for this compound-M1). nih.govnih.gov This agreement between measured and calculated masses is a critical step in confirming the identity and purity of synthesized or isolated peptides. nih.govnih.gov
The following table summarizes the molecular weight data for this compound and this compound-M1 as determined by mass spectrometry:
| Peptide | Measured Molecular Weight (Da) | Calculated Molecular Weight (Da) |
| This compound | 1731.22 | 1731.13 |
| This compound-M1 | 2031.57 | 2031.58 |
Chiroptical Spectroscopy for Absolute Configuration Assignment of this compound (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. frontiersin.orgchem-soc.sinih.gov These methods are particularly useful for determining the absolute configuration of chiral centers within a molecule and for analyzing secondary structures of peptides and proteins. frontiersin.orgchem-soc.sinih.gov ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, producing a spectrum that is sensitive to the chiral environment of chromophores. mdpi.com ORD measures the rotation of plane-polarized light as a function of wavelength. chem-soc.si
For peptides, ECD can provide information about the presence and extent of common secondary structures like alpha-helices and beta-sheets, as these conformations have characteristic ECD signatures. While the search results did not provide specific chiroptical spectroscopy data for this compound, the secondary structure of this compound and its variant this compound-M1 have been predicted using computational methods. nih.gov this compound was predicted to have 76.47% alpha-helix content, while this compound-M1 was predicted to have 94.12% alpha-helix content. nih.gov Chiroptical spectroscopy, combined with computational calculations, is a recognized method for assigning the absolute configuration of chiral molecules. frontiersin.orgnih.govmdpi.comscielo.br
Computational Chemistry Approaches in this compound Structural Confirmation
Computational chemistry plays an increasingly important role in complementing experimental techniques for structural elucidation and confirmation. frontiersin.org Methods such as molecular modeling, molecular dynamics simulations, and quantum chemical calculations can be used to predict molecular conformations, study interactions, and calculate spectroscopic properties for comparison with experimental data. researchgate.netkemdikbud.go.idd-nb.info
For this compound and its variants, computational methods have been employed to predict secondary structures and analyze interactions with target molecules. The secondary structures of this compound and this compound-M1 were predicted using the self-optimized prediction method (SOPM), suggesting significant alpha-helical content. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been used to investigate the interactions of this compound and its analogs with viral proteins, such as the SARS-CoV-2 spike protein and main protease (Mpro). researchgate.netkemdikbud.go.id These studies utilize computational modeling to predict binding affinities and analyze the stability of peptide-protein complexes, providing insights into potential mechanisms of action and confirming structural characteristics relevant to their biological activity. researchgate.netkemdikbud.go.idtandfonline.com For example, computational approaches predicted that this compound-S1 had a good affinity against the active site of SARS-CoV-2 Mpro, and molecular dynamics simulations indicated the stability of these interactions. kemdikbud.go.id Computational methods can also be used to predict chiroptical properties to aid in absolute configuration assignments when experimental data is available. frontiersin.orgmdpi.com
Computational studies have provided insights into the sOPEP energy values for different this compound variants, which are used in peptide modeling to select optimal conformations. researchgate.net
| Peptide | sOPEP Energy Value (kJ/mol) |
| This compound-M1 | -36.43 |
| This compound-S1 | -14.33 |
| This compound-S2 | -2.44 |
Additionally, binding free energies of this compound and this compound-M1 with SARS-CoV-2 protein targets have been calculated using computational methods, indicating differential affinities. tandfonline.com
| Peptide | Target Protein | Binding Free Energy (kJ/mol) |
| This compound | HR1 domain (SARS-CoV-2) | Not specified in snippet |
| This compound-M1 | HR1 domain (SARS-CoV-2) | Higher affinity than this compound tandfonline.com |
| This compound | RdRp (SARS-CoV-2) | Similar stability/affinity to this compound-M1 tandfonline.com |
| This compound-M1 | RdRp (SARS-CoV-2) | Similar stability/affinity to this compound tandfonline.com |
These computational approaches complement experimental data by providing theoretical models and predictions that aid in understanding the structural basis of this compound's properties and interactions.
Iv. Synthetic Chemistry of Mucroporin and Its Analogs
Total Synthesis Strategies for Mucroporin
Total synthesis provides a reliable and scalable route to obtain pure this compound and its analogs, allowing for detailed structure-activity relationship (SAR) studies. Both solid-phase and solution-phase strategies have been instrumental in the chemical synthesis of peptides.
Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for the synthesis of this compound and its analogs due to its efficiency and amenability to automation. nih.gov In this technique, the peptide chain is assembled stepwise while anchored to an insoluble polymer support. du.ac.in
The synthesis of both this compound (LFGLIPSLIGGLVSAFK-NH₂) and its more potent analog, this compound-M1 (LFRLIKSLIKRLVSAFK-NH₂), has been successfully achieved using an automated peptide synthesizer. nih.gov The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the incoming amino acids. nih.gov The synthesis involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. mdpi.com
Following the completion of the peptide chain assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. mdpi.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the synthesized this compound and its analogs is often confirmed by analytical HPLC and their molecular weights are verified by mass spectrometry. For instance, synthesized this compound and this compound-M1 have been reported with purities exceeding 95%, with their measured molecular weights closely matching the calculated values. nih.gov
Table 1: Physicochemical Properties of Synthesized this compound and this compound-M1
| Peptide | Sequence | Calculated Molecular Weight (Da) | Measured Molecular Weight (Da) | Purity |
|---|---|---|---|---|
| This compound | LFGLIPSLIGGLVSAFK-NH₂ | 1731.13 | 1731.22 | >95% |
Data sourced from Li, et al. (2011). nih.gov
While SPPS is the dominant method, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and the synthesis of certain complex peptides where solid-phase methods may be inefficient. chempep.comnih.gov In solution-phase synthesis, the peptide is elongated in a homogenous reaction mixture, with purification of the intermediate peptide fragments after each coupling step. springernature.com
Although specific detailed protocols for the complete solution-phase synthesis of this compound are not extensively reported in the literature, the general strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a convergent manner to form the full-length peptide. nih.gov This fragment condensation approach can minimize the accumulation of side products that can occur during the stepwise elongation in SPPS. springernature.com However, challenges in solution-phase synthesis include the potential for racemization during fragment coupling and the often-difficult purification of intermediates. chempep.com
Semi-synthetic Modifications and Derivatization of this compound
Semi-synthesis involves the chemical modification of the naturally occurring or synthetically produced parent peptide to create analogs with altered properties. mdpi.com This approach is a powerful tool for probing the SAR of this compound and for developing derivatives with enhanced antimicrobial activity, broader spectrum, or improved stability.
A prominent example of a semi-synthetic modification of this compound is the design of this compound-M1. nih.gov Based on the structure of the native this compound, this compound-M1 was created through strategic amino acid substitutions to increase its net positive charge, a key factor in the antimicrobial activity of many cationic peptides. Specifically, glycine (B1666218) and proline residues in the original this compound sequence were replaced with lysine (B10760008) or arginine. nih.gov This modification resulted in this compound-M1 having a net positive charge of +5, compared to +1 for the parent this compound, leading to significantly enhanced antibacterial activity. nih.gov
Other potential semi-synthetic modifications for scorpion venom peptides like this compound could include:
Lipidation: The attachment of fatty acid chains to enhance membrane interaction and antimicrobial potency.
Pegylation: The conjugation of polyethylene (B3416737) glycol (PEG) to increase solubility, stability, and circulation half-life.
Cyclization: The formation of a cyclic peptide backbone to improve conformational stability and resistance to proteases.
Combinatorial Chemistry Approaches for this compound Analog Generation
Combinatorial chemistry is a high-throughput technique used to synthesize a large number of diverse but structurally related compounds, known as a library. nih.gov This approach is particularly valuable for the discovery of novel antimicrobial peptides with optimized properties. nih.gov
While a specific combinatorial library based on the this compound scaffold has not been detailed in published research, the principles of combinatorial chemistry can be readily applied. A this compound-based combinatorial library could be designed by systematically substituting amino acids at various positions in the peptide sequence. nih.gov For example, a positional scanning synthetic combinatorial library could be created where each position in the this compound sequence is substituted with a wide range of natural and unnatural amino acids. nih.gov
The resulting library of this compound analogs would then be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. nih.gov This high-throughput screening allows for the rapid identification of "hits" – analogs with improved activity or a broader spectrum of action. Subsequent deconvolution of the most active mixtures would reveal the specific amino acid substitutions responsible for the enhanced properties. nih.gov
Chemoenzymatic Synthesis of this compound and Related Peptides
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govmonash.edu This approach can be particularly useful for the synthesis of complex peptides and for overcoming challenges such as racemization and the need for extensive protecting group strategies. nih.gov
In the context of this compound synthesis, enzymes such as proteases could be used in reverse (i.e., for peptide bond formation rather than cleavage) to ligate chemically synthesized peptide fragments. acs.org This method offers high stereoselectivity, minimizing the risk of racemization. monash.edu Furthermore, enzymatic synthesis can often be performed in aqueous solutions under mild conditions, reducing the environmental impact compared to traditional organic synthesis. acs.org
While the specific application of chemoenzymatic methods for the total synthesis of this compound is not yet a mainstream approach, the ongoing development of novel and engineered enzymes with tailored specificities holds promise for future applications in the efficient and sustainable production of this compound and its analogs. nih.govmonash.edu
Evaluation of Synthetic Efficiency and Yield in this compound Production
In the case of the SPPS of this compound and its analog this compound-M1, a key indicator of synthetic efficiency is the high purity (>95%) of the final products after purification. nih.gov High purity is essential for ensuring that the observed biological activity is attributable to the target peptide and not to impurities.
A comparative analysis of standard versus microwave-assisted SPPS for a long chimeric peptide demonstrated that the microwave-assisted approach resulted in a higher crude peptide yield (13.06% vs. 9.98%) and a greater recovery percentage after purification (12.67%). urosario.edu.co Such optimization strategies are crucial for making the synthesis of this compound and its analogs more cost-effective and scalable.
V. Biosynthetic Pathways and Genetic Regulation of Mucroporin Production
Heterologous Expression Systems for Mucroporin Biosynthesis
Research indicates that this compound, or its variants like this compound-M1, can be produced using heterologous expression systems. scilit.commybiosource.com Heterologous expression involves producing a protein or peptide in a host organism that does not naturally produce it. sci-hub.se This approach is often used for the production of peptides, including antimicrobial peptides (AMPs), due to potential advantages over chemical synthesis or isolation from natural sources, such as lower cost and higher yields. scilit.comsci-hub.se Common host systems for heterologous expression of AMPs include Escherichia coli, Bacillus, and yeast. sci-hub.se The search results mention the availability of recombinant this compound produced in E. coli, Yeast, Baculovirus, and Mammalian cells for research purposes. mybiosource.com Strategies for heterologous expression can involve codon optimization, fusion tags, and the use of specific promoters. sci-hub.se
Compound Names and PubChem CIDs
Vi. Molecular Mechanisms of Mucroporin S Biological Activities
Receptor Binding and Ligand-Target Interactions of Mucroporin
The primary target for this compound is the microbial cell membrane. nih.gov As a cationic peptide, its initial interaction with target cells, such as bacteria, is largely driven by electrostatic attraction to the negatively charged components of the microbial membrane, like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov
While some venom-derived toxins are known to bind to specific protein receptors—for instance, chlorotoxin targets matrix metalloproteinase-2 (MMP-2) on glioma cells—the mechanism for this compound does not appear to involve a specific protein receptor for its antimicrobial activity. nih.gov Instead, its interaction is characterized as a direct binding to the lipid bilayer, which initiates the process of membrane disruption. nih.govucl.ac.uk
Computational studies have explored the interaction of this compound and its analog, this compound-M1, with viral proteins. Molecular docking and dynamics simulations have been used to study their complexation with the Heptad Repeat 1 (HR1) domain and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov These studies found that this compound-M1, in particular, has a high affinity for the HR1 protein target, suggesting a potential ligand-target interaction in its antiviral capacity. nih.gov This indicates that while the antibacterial mechanism is membrane-focused, antiviral actions may involve more specific interactions with viral protein structures. nih.govnih.gov
Intracellular Signaling Cascades Modulated by this compound
The primary mechanism of this compound is characterized by rapid, lethal damage to the cell membrane, causing cell lysis and death. nih.govnih.gov This direct mode of action means that the modulation of intracellular signaling cascades is not the principal pathway for its antimicrobial effects. The cell is killed too quickly for complex signaling pathways to be initiated or altered.
However, it is acknowledged that cationic host defense peptides, as a class, can have diverse functions that include modulating immune responses. nih.gov Furthermore, viral infections are known to activate, suppress, or co-opt various host signaling pathways, such as the mTOR pathway, to facilitate replication. mdpi.com While this compound-M1 shows antiviral activity, current research primarily points to direct interaction with the viral envelope rather than modulation of host cell signaling. nih.govnih.gov There is no direct evidence to suggest that this compound itself specifically modulates intracellular signaling cascades like the MAPK, NF-κB, or JAK-STAT pathways as its primary mode of action.
Membrane Interaction and Pore Formation Mechanisms of this compound
The core mechanism of this compound's antimicrobial activity is the disruption of the bacterial cell membrane. nih.govnih.gov This process is swift and leads to a rapid killing effect, with the number of viable bacteria decreasing by 4 to 5 orders of magnitude shortly after exposure. nih.govnih.gov
The interaction begins with the cationic this compound binding to the anionic bacterial membrane. nih.gov Following this initial binding, the peptide inserts itself into the lipid bilayer, leading to a loss of membrane integrity. ucl.ac.uk Evidence from scanning electron microscopy shows that Staphylococcus aureus cells treated with this compound or its analog this compound-M1 appear broken, with their cellular contents assembling as small particles, providing direct visual confirmation of membrane rupture. nih.gov
While the precise architecture of the pores formed by this compound has not been detailed, the mechanisms for similar antimicrobial peptides typically fall into established models:
Barrel-stave model: Peptide monomers insert into the membrane and aggregate to form a pore, similar to the staves of a barrel. nih.gov
Toroidal-pore model: Peptides induce the lipid monolayers to bend continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups. nih.gov
Carpet model: Peptides accumulate on the membrane surface in a "carpet-like" manner. At a critical concentration, they disrupt the membrane in a detergent-like fashion, leading to the formation of micelles. nih.gov
Given the rapid and destructive effects observed, this compound's action is consistent with these pore-forming or membrane-disrupting models that lead to irreversible cell damage. nih.govucl.ac.uk The amphipathic nature of its analog, this compound-M1, which has both hydrophilic and hydrophobic regions, allows it to interact effectively with the lipid bilayer of microbial membranes. researchgate.net
The native peptide, this compound, is more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov A rationally designed analog, this compound-M1, was created by substituting amino acids to increase the net positive charge. nih.gov This modification enhanced its activity, making it potent against both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains. nih.govnih.gov
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | This compound-M1 MIC (µg/mL) |
|---|---|---|---|
| S. aureus AB94004 | Positive | 25 | 5 |
| B. thuringiensis AB92037 | Positive | 25 | 25 |
| B. subtilis AB91021 | Positive | 50 | 25 |
| E. coli AB94012 | Negative | >100 | 50 |
| P. aeruginosa AB93068 | Negative | >100 | >100 |
Data sourced from Gao et al., 2009. nih.gov
Enzymatic Inhibition or Activation by this compound
While some components of animal venoms exert their effects through the inhibition or activation of specific enzymes, the documented primary mechanism of action for this compound is direct physical disruption of the cell membrane. nih.govresearchgate.net Current scientific literature does not provide evidence that this compound's antimicrobial or antiviral effects are a result of enzymatic inhibition or activation. Its rapid, lytic activity is characteristic of membrane-active peptides rather than enzyme inhibitors, which typically have more specific targets and may not cause such immediate and widespread cellular damage. nih.govfrontiersin.org
Gene Expression Regulation Influenced by this compound
The biological activity of this compound is defined by its rapid, destructive action on the cell membrane, leading to cell death within minutes. nih.gov This mechanism is inconsistent with one that relies on the regulation of gene expression, which would involve a much longer timeframe to manifest a lethal effect. There is no evidence to suggest that this compound functions by entering the cell to alter the transcription or translation of specific genes in its target organisms. The immediate bactericidal effect points squarely to membrane disruption as the cause of cell death. frontiersin.org
Cellular Trafficking and Localization of this compound
The mechanism of this compound involves its action on the exterior of the target cell, specifically the cell membrane. nih.gov The peptide binds to and disrupts this outer barrier, leading to the leakage of cellular contents and cell death. nih.govnih.gov Consequently, this compound does not need to enter the cell to exert its primary antimicrobial effect. Therefore, complex intracellular trafficking pathways and specific subcellular localization are not considered applicable features of its molecular mechanism of action against bacteria. For antimicrobial peptides that do act on intracellular targets, they must first cross the cell membrane, a process that can involve direct penetration or endocytosis. nih.gov However, for lytic peptides like this compound, the action is finalized at the membrane.
Vii. Structure Activity Relationship Sar Studies of Mucroporin
Impact of Amino Acid Substitutions on Mucroporin Activity
Amino acid substitutions have been shown to significantly impact the biological activity of this compound. A notable example is the rationally designed analog, this compound-M1, which was developed based on the molecular template of native this compound google.comresearchgate.net. In this compound-M1, specific amino acid residues, namely Glycine (B1666218) and Proline, were replaced with Lysine (B10760008) or Arginine. These substitutions were intended to enhance the net positive charge on the hydrophilic face of the peptide and modify its secondary structure.
Studies comparing the activity of this compound and this compound-M1 have revealed significant differences. While native this compound effectively inhibits standard bacteria, especially Gram-positive strains, the optimized this compound-M1 exhibited enhanced inhibition of Gram-positive bacteria at lower concentrations and also demonstrated activity against antibiotic-resistant pathogens google.comresearchgate.net. Furthermore, this compound-M1 showed inhibitory effects against Gram-negative bacteria, which was not a primary characteristic of the original peptide researchgate.net.
Beyond antibacterial effects, molecular modifications in this compound-M1 also endowed it with antiviral activity, a property not observed in the original this compound peptide against the tested viruses google.com. This compound-M1 has shown virucidal activity against enveloped RNA viruses such as the measles virus (MeV), SARS-CoV, and influenza H5N1 virus google.com.
The following table summarizes some of the reported activity data for this compound and this compound-M1:
| Peptide | Target Microorganism/Virus | Activity Measure | This compound Value | This compound-M1 Value | Reference |
| This compound | Staphylococcus aureus | MIC | 25 µg/ml | 5 µg/ml | researchgate.net |
| This compound-M1 | MRSA | MIC | 25 µg/ml | 5 µg/ml | researchgate.net |
| This compound-M1 | MRCNS | MIC | - | 5 µg/ml | researchgate.net |
| This compound-M1 | PRSA | MIC | - | 10 µg/ml | researchgate.net |
| This compound-M1 | PRSE | MIC | - | 8 µg/ml | researchgate.net |
| This compound | Measles Virus (MeV) | EC₅₀ | No activity | 7.15 µg/ml (3.52 µM) | google.com |
| This compound-M1 | SARS-CoV | EC₅₀ | No activity | 14.46 µg/ml (7.12 µM) | google.com |
| This compound-M1 | Influenza H5N1 | EC₅₀ | No activity | 2.10 µg/ml (1.03 µM) | google.com |
Note: MIC (Minimum Inhibitory Concentration), EC₅₀ (Half Maximal Effective Concentration), MRSA (Methicillin-resistant Staphylococcus aureus), MRCNS (Methicillin-resistant coagulase-negative Staphylococcus), PRSA (Penicillin-resistant Staphylococcus aureus), PRSE (Penicillin-resistant Staphylococcus epidermidis).
These findings highlight the critical role of specific amino acid residues in determining the spectrum and potency of this compound's biological activities.
Role of Post-Translational Modifications in this compound's Biological Profile
Post-translational modifications (PTMs) are chemical modifications that occur on a protein after its synthesis, playing crucial roles in regulating protein function, stability, localization, and interactions. Common PTMs include phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage. These modifications can alter a protein's conformation, activity, charge, and interactions with other molecules.
While PTMs are known to significantly influence the biological activity of many peptides and proteins, including other host defense peptides and conopeptides, specific details regarding naturally occurring post-translational modifications on native this compound and their precise impact on its biological profile were not extensively detailed in the consulted literature. The general importance of PTMs in diversifying protein function and regulating cellular processes is well-established, suggesting that potential, yet uncharacterized, PTMs could play a role in modulating this compound's activity or stability in its native environment.
Conformational Dynamics and Their Influence on this compound's Efficacy
The three-dimensional conformation and dynamic behavior of a peptide are intimately linked to its biological function. The secondary structure of this compound and its analogs has been a subject of investigation. Predicted secondary structure analysis suggested that this compound-M1 possesses a higher alpha-helical content (94.12%) compared to native this compound (76.47%) google.com. This difference in helical structure is thought to contribute to the altered properties and enhanced activities observed in this compound-M1 google.com. The helix of this compound-M1 is predicted to have distinct hydrophobic and hydrophilic faces, a characteristic often associated with the membrane-disrupting mechanism of action of many antimicrobial peptides google.com.
Molecular dynamics simulations have been employed to study the interactions and conformational stability of this compound and this compound-M1 with target proteins, such as those from SARS-CoV-2. These simulations can provide insights into how the peptides behave in a dynamic environment and how their conformation changes upon binding to targets, influencing binding affinity and potential efficacy. Studies using molecular docking and dynamics simulations have indicated that this compound-M1 may have a higher affinity for certain viral protein targets, like the Heptad Repeat 1 (HR1) domain of SARS-CoV-2, compared to native this compound. The conformational stability of peptide-protein complexes during simulations is a critical metric for assessing the strength and reliability of their interaction.
Design Principles for Optimized this compound Analogs Based on SAR Data
The SAR studies conducted on this compound, particularly the development and characterization of this compound-M1, have provided valuable insights for designing optimized peptide analogs. The key design principles that emerged include:
Modulating Net Charge: Increasing the net positive charge of the peptide, as achieved in this compound-M1 through the substitution of neutral amino acids with basic ones (Lysine or Arginine), can enhance interactions with negatively charged bacterial membranes and potentially viral envelopes google.com. This increased positive charge is a common feature exploited in the design of antimicrobial peptides to improve their binding and disruptive capabilities against microbial cell membranes google.com.
Optimizing Secondary Structure: The observed correlation between increased alpha-helical content in this compound-M1 and its enhanced activity suggests that promoting or stabilizing a specific secondary structure, such as an amphipathic alpha-helix, is a crucial design principle google.com. An amphipathic structure, with spatially separated hydrophobic and hydrophilic regions, facilitates interaction with and insertion into lipid membranes google.com.
Targeting Specific Pathogens: SAR data can guide the design of analogs with activity against a broader spectrum of pathogens or increased potency against specific targets. The modifications in this compound-M1 successfully extended its activity from primarily Gram-positive bacteria to include Gram-negative bacteria and enveloped viruses google.comresearchgate.net. This suggests that tailoring amino acid sequences can confer novel specificities.
Rational Substitution: The strategic substitution of specific amino acids based on their properties (e.g., charge, hydrophobicity, helix-forming propensity) allows for targeted modulation of the peptide's characteristics and biological outcomes google.com.
These principles, derived from experimental SAR data and computational studies, form the basis for the rational design of next-generation this compound analogs with improved antimicrobial, antiviral, or other desired biological activities google.comresearchgate.net.
Viii. Pre Clinical Biological Evaluation of Mucroporin Excluding Human Clinical Data
In Vitro Antimicrobial Spectrum and Potency of Mucroporin Against Pathogens
This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Initial studies showed that this compound could effectively inhibit standard bacteria, with a more pronounced effect on Gram-positive strains. nih.govnih.govcapes.gov.br For instance, the minimum inhibitory concentration (MIC) of this compound was reported as 25 μg/ml for Staphylococcus aureus AB94004, Bacillus thuringiensis AB92037, and 50 μg/ml for Bacillus subtilis AB91021. researchgate.netasm.org Gram-negative bacteria like Escherichia coli AB94012 and Pseudomonas aeruginosa AB93066 were found to be insensitive to this compound at concentrations up to 100 μg/ml. researchgate.netasm.org
An optimized variant, this compound-M1, designed with amino acid substitutions to enhance its net positive charge, showed improved antibacterial activity, including against Gram-negative bacteria and antibiotic-resistant pathogens. nih.govnih.govcapes.gov.brmdpi.com this compound-M1 exhibited MICs of 5 μg/ml for S. aureus AB94004, 25 μg/ml for B. thuringiensis AB92037, and 25 μg/ml for B. subtilis AB91021. researchgate.netasm.org It also demonstrated activity against E. coli AB94012 with an MIC of 12.5 μg/ml, although P. aeruginosa AB93066 remained insensitive at 100 μg/ml. researchgate.netasm.org this compound-M1 was effective against antibiotic-resistant strains such as methicillin-resistant S. aureus (MRSA), methicillin-resistant coagulase-negative Staphylococcus (MRCNS), penicillin-resistant S. aureus (PRSA), and penicillin-resistant S. epidermidis (PRSE). nih.govresearchgate.net The MICs of this compound-M1 for penicillin-resistant strains PRSA P1383 and PRSE P1389 were 10 and 8 μg/ml, respectively. nih.gov Against antibiotic-sensitive strains PSSA P969 and PSSE P1111 and P1368, the MICs were 40 μg/ml, 20 μg/ml, and 8 μg/ml, respectively. nih.gov
The mechanism of action for both this compound and this compound-M1 involves rapid killing by disrupting the bacterial cell membrane, leading to a significant reduction in viable bacteria within a short time frame. nih.govcapes.gov.brresearchgate.netasm.org
Here is a table summarizing the in vitro antimicrobial activity:
| Bacterial Strain | This compound MIC (μg/ml) | This compound-M1 MIC (μg/ml) |
| Staphylococcus aureus AB94004 | 25 | 5 |
| Bacillus thuringiensis AB92037 | 25 | 25 |
| Bacillus subtilis AB91021 | 50 | 25 |
| Escherichia coli AB94012 | >100 | 12.5 |
| Pseudomonas aeruginosa AB93066 | >100 | >100 |
| MRSA | 25 | 5 |
| MRCNS 1538 | >100 | 20 |
| PRSA P1383 | Not specified | 10 |
| PRSE P1389 | Not specified | 8 |
| PSSA P969 | Not specified | 40 |
| PSSE P1111 | Not specified | 20 |
| PSSE P1368 | Not specified | 8 |
Antiviral Activities of this compound in Cellular Models
While the original this compound peptide showed no antiviral activity against measles virus, SARS-CoV, and influenza H5N1 virus, the optimized variant, this compound-M1, demonstrated significant antiviral effects in cellular models. nih.govnih.govcreative-diagnostics.comresearchgate.netmdpi.comsemanticscholar.org this compound-M1 exhibited broad-spectrum virucidal activity against these enveloped RNA viruses. nih.govresearchgate.net
In studies using pseudoviruses, this compound-M1 inhibited SARS-CoV and influenza H5N1 viruses in a concentration-dependent manner. researchgate.net The half-maximal effective concentration (EC₅₀) of this compound-M1 against measles virus was 7.15 μg/ml (3.52 μM), against SARS-CoV was 14.46 μg/ml (7.12 μM), and against influenza H5N1 was 2.10 μg/ml (1.03 μM). nih.govnih.govcreative-diagnostics.comresearchgate.net this compound-M1 at concentrations of 20 μg/ml and 5 μg/ml could almost completely inhibit the infection of SARS-CoV and H5N1 pseudoviruses, respectively. researchgate.net
The antiviral mechanism of this compound-M1 against these enveloped viruses is thought to involve a direct interaction with the virus envelope, thereby decreasing infectivity. nih.govnih.govscielo.br Time-course studies indicated that the inhibitory effects of this compound-M1 against SARS-CoV and H5N1 pseudoviruses were positively correlated with direct treatment time, with 100% inhibition of virus infectivity achievable within 40 minutes. nih.govresearchgate.net
This compound-M1 has also shown activity against Hepatitis B virus (HBV) in cell culture models. scielo.brnih.gov It reduced the production of extracellular HBV antigens (HBsAg, HBeAg) and HBV DNA in HepG2.2.15 cells in a dose-dependent manner. nih.gov Intracellular HBV capsid DNA, intracellular RNA replication intermediates, and the HBV Core protein were also inhibited by this compound-M1 in these cells. nih.gov The anti-HBV activity of this compound-M1 was linked to the activation of the mitogen-activated protein kinase (MAPK) pathway and the down-regulation of HNF4α, a transcription factor involved in HBV promoter activity. nih.govresearchgate.net
Here is a table summarizing the in vitro antiviral activity of this compound-M1:
| Virus | EC₅₀ (μg/ml) | EC₅₀ (μM) |
| Measles virus | 7.15 | 3.52 |
| SARS-CoV | 14.46 | 7.12 |
| Influenza H5N1 | 2.10 | 1.03 |
| Hepatitis B Virus | Not specified | Not specified |
Antifungal Properties of this compound in Culture
While the provided search results primarily focus on the antibacterial and antiviral activities of this compound and its variant, some sources mention that cationic host defense peptides from scorpions, in general, can exhibit antifungal properties. nih.govresearchgate.net One source notes that scorpion venom components have shown activity against fungi. nih.gov Another review mentions that some spider peptides have known activity against fungi, including Candida glabrata and Candida albicans. scispace.com However, specific data on the antifungal properties of this compound itself in culture are not detailed within the provided snippets.
Immunomodulatory Effects of this compound in Cellular Assays
The search results provide limited direct information on the immunomodulatory effects of this compound in cellular assays. However, one study on the anti-HBV activity of this compound-M1 suggests a link between its action and the innate immune response. nih.gov The activation of the MAPK pathway by this compound-M1, which plays a role in innate immunity, is proposed as a key part of the innate immune response against pathogens. nih.gov Cationic host defense peptides are generally known to have diverse functions in modulating immune responses. researchgate.net
Anti-cancer Mechanisms of this compound in Cancer Cell Lines
Antimicrobial peptides, including those from scorpion venom, are being explored for their potential anti-cancer properties. nih.govnih.govfrontiersin.orgspandidos-publications.comnih.govoncotarget.comnih.govdovepress.com Cationic amphipathic peptides like this compound are of interest due to the increased proportion of negatively charged phosphatidylserine (B164497) on the surface of cancer cells compared to normal cells, which can lead to selective interaction. oncotarget.comnih.govdovepress.com
The anti-cancer mechanisms of such peptides can involve direct cytotoxicity through selective membrane disruption, similar to their antibacterial action. nih.govoncotarget.comnih.govdovepress.com This involves electrostatic interaction with the negatively charged cancer cell membrane, leading to pore formation and disruption of membrane integrity, ultimately causing cell death. nih.govnih.govdovepress.com Some peptides may also induce apoptosis in cancer cells, potentially through mitochondrial membrane disruption after entering the cytoplasm. nih.govnih.gov Other possible mechanisms include the inhibition of cell proliferation, induction of apoptosis, and anti-angiogenic effects. nih.govnih.gov
While the provided snippets mention that this compound has been characterized and its potential as an anti-cancer agent is being explored, detailed research findings specifically on the anti-cancer mechanisms of this compound in various cancer cell lines are not extensively described. One source mentions a study on the anticancer properties of scorpion venom that includes this compound. spandidos-publications.com Another indicates that antimicrobial peptides exhibit several characteristics making them attractive candidates for cancer therapy, including selectivity for cancer cells and broad-spectrum activity. frontiersin.org
In Vivo Efficacy Studies of this compound in Animal Models (e.g., infection models)
In vivo studies using animal models have been conducted to evaluate the efficacy of this compound-M1, particularly in the context of viral infections. A mouse model of acute hepatitis B virus infection was used to examine the anti-HBV activity of this compound-M1. nih.govresearchgate.net In this model, intravenous injection of this compound-M1 significantly inhibited HBV replication. nih.gov The concentration of HBsAg in the blood of this compound-M1-treated mice was lower compared to untreated mice. nih.gov This inhibitory activity was attributed to the reduction in HBV promoter activity caused by decreased binding of HNF4α to the precore/core promoter region. nih.gov
Animal models of infection are considered valuable for evaluating the efficacy of antimicrobial peptides and predicting drug responses in humans. nih.govmdpi.com
Resistance Mechanisms to this compound in Microorganisms
The development of resistance to antimicrobial agents is a significant concern. While microorganisms can develop resistance to conventional antibiotics through various mechanisms such as target site modifications, efflux pumps, and drug inactivation, resistance to cationic host defense peptides like this compound is generally considered more difficult to attain. nih.govscielo.br This is potentially due to their diverse targets, ranging from the outer membrane to signaling pathways. nih.gov
The rapid killing mode of action by disrupting the bacterial cell membrane, as observed for this compound and this compound-M1, may also contribute to a lower likelihood of resistance development compared to antibiotics that target specific intracellular processes. nih.govasm.org However, specific studies detailing the resistance mechanisms developed by microorganisms directly against this compound are not extensively covered in the provided search results. The emergence of resistance to new antibiotics is a known phenomenon, highlighting the need for new antimicrobial strategies. nih.govresearchgate.net
Ix. Analytical Methodologies for Detection and Quantification of Mucroporin
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mucroporin Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the separation, identification, and quantification of peptides, including those from complex biological matrices like venom. nih.gov The combination of liquid chromatography for separating components in a sample and mass spectrometry for detecting and identifying them based on their mass-to-charge ratio makes LC-MS highly suitable for analyzing peptides like this compound.
LC-MS-based applications, often coupled with HPLC, have been utilized in the analysis of polypeptide venom components. nih.gov These methods can involve reversed-phase chromatography with specific mobile phases, such as those containing formic acid, to improve peptide separation and peak shape. Detection is typically performed using mass spectrometry, often in positive ion mode, as it can yield higher intensity signals for peptides. Both full MS scans for detecting all ions and MS/MS or MRM (Multiple Reaction Monitoring) modes for targeted analysis and fragmentation information are employed for peptide identification and quantification.
While specific detailed LC-MS protocols solely focused on this compound quantification in various matrices were not extensively detailed in the search results, the general principles and applications of LC-MS in peptide analysis, as described in the literature, are directly applicable. Methods for analyzing other peptide antibiotics and venom components by LC-MS/MS highlight the potential for developing sensitive and selective assays for this compound, utilizing techniques like solid-phase extraction for sample preparation to achieve lower limits of quantification.
Immunoassay Development for this compound Detection
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific approach for detecting and quantifying target molecules by utilizing the binding affinity of antibodies. While the search results did not provide detailed protocols for a direct immunoassay specifically designed to detect this compound peptide itself, immunoassays have been used in studies involving this compound to quantify related biological markers or assess the effects of this compound treatment. For instance, ELISA kits have been used to quantify hepatitis B virus antigens (HBeAg and HBsAg) in cell cultures treated with this compound-M1, an analog of this compound.
The development of a specific immunoassay for this compound would involve generating antibodies that specifically recognize the peptide. Such an assay could be valuable for quantifying this compound in biological samples or tracking its distribution in research studies. The principle would involve capturing this compound using a specific antibody and then detecting the captured peptide using a labeled secondary antibody, similar to standard ELISA procedures used for other peptides and proteins.
Spectrophotometric and Fluorometric Methods for this compound Quantification
Spectrophotometric and fluorometric methods are analytical techniques that measure the interaction of light with a sample to determine the concentration of a substance. Spectrophotometry measures the absorbance or transmission of light at specific wavelengths, while fluorometry measures the fluorescence emitted by a substance after excitation with light.
While direct application of standard spectrophotometric or fluorometric methods for quantifying this compound peptide itself was not prominently featured in the search results, these techniques are widely used in biological assays related to peptide activity or in quantifying other molecules in samples containing peptides. For example, spectrophotometry (measuring optical density at 630 nm) has been used in microdilution assays to assess bacterial growth inhibition by this compound, indirectly quantifying the peptide's effect. mdpi.com Spectrophotometric methods, particularly using instruments like NanoDrop, are commonly used for quantifying nucleic acids and proteins by measuring absorbance at specific wavelengths (e.g., 260 nm for nucleic acids and 280 nm for proteins). However, this method does not discriminate between different types of molecules absorbing at these wavelengths.
Fluorometric methods, which often utilize fluorescent dyes that bind to specific molecules, generally offer lower detection limits compared to spectrophotometry. While applications specifically for this compound quantification were not found, fluorometry is used in various biological assays, such as DNA quantification kits that use intercalating dyes. Developing a fluorometric method for this compound would likely involve a fluorescent label or a dye that specifically interacts with the peptide.
Bioassays for Functional Quantification of this compound Activity
Bioassays are essential for evaluating the biological activity of this compound and functionally quantifying its potency. These assays measure the effect of the peptide on living organisms, cells, or biological processes.
A common bioassay for evaluating the antimicrobial activity of this compound is the determination of the Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov The microdilution method is frequently used, where serial dilutions of this compound are incubated with microorganisms, and the lowest concentration that inhibits visible growth is determined. mdpi.com Studies have reported MIC values for this compound and its analog this compound-M1 against various bacterial strains, including Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov
| Peptide | Bacterial Strain | MIC (μg/ml) | Citation |
| This compound | S. aureus AB94004 | 25 | mdpi.comnih.gov |
| This compound | B. thuringiensis AB92037 | 25 | mdpi.comnih.gov |
| This compound | B. subtilis AB91021 | 50 | mdpi.comnih.gov |
| This compound | E. coli AB94012 | 12.5 | mdpi.com |
| This compound | P. aeruginosa AB93066 | 100 | mdpi.com |
| This compound-M1 | S. aureus AB94004 | 5 | mdpi.comnih.gov |
| This compound-M1 | Methicillin-resistant S. aureus | 8-25 | mdpi.comnih.gov |
| This compound-M1 | Penicillin-resistant S. aureus | 10, 40 | mdpi.com |
| This compound-M1 | Methicillin-resistant Coagulase-negative Staphylococcus | 8, 25 | mdpi.com |
Cell-based assays are also employed to investigate the antiviral and other cellular effects of this compound. These include assays to assess inhibition of viral replication using techniques like quantitative PCR (qPCR) for viral DNA or RNA, Southern blot for viral DNA, and Western blot for viral proteins. Cell viability assays, such as MTT assays, are used to determine the cytotoxicity of this compound on host cells. Electrophoretic mobility shift assay (EMSA) has been used to study the effect of this compound-M1 on DNA binding activity of transcription factors. Antiviral activity can also be assessed by measuring viral entry inhibition or direct virucidal effects.
Bioassays provide crucial functional data on this compound's activity spectrum and potency against various targets, complementing the information obtained from analytical techniques that focus on its detection and quantification.
X. Conceptual and Potential Applications of Mucroporin Beyond Human Therapeutics
Mucroporin as a Scaffold for Rational Drug Design
The structure of this compound and its derivatives, such as this compound-M1, serve as promising scaffolds for the rational design of novel therapeutic agents. Rational drug design leverages the understanding of the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship - SAR) to create compounds with improved properties oncodesign-services.comopenaccessjournals.comazolifesciences.comdrugdesign.org. This compound-M1, a modified version of native this compound with enhanced positive charge, demonstrates improved activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA nih.govresearchgate.net. This highlights the potential for modifying the this compound structure to enhance specific desired activities, such as broader spectrum antimicrobial action or increased potency against resistant pathogens nih.govresearchgate.net.
The amphipathic α-helical structure of this compound-M1 allows it to interact effectively with microbial membranes, a key mechanism of its activity mdpi.com. This membrane-disrupting property, coupled with its rapid killing action, makes it an attractive template for designing peptides or peptidomimetics with optimized membrane interactions nih.govresearchgate.net. Researchers can use the this compound scaffold to design peptides with altered amino acid sequences to investigate the impact of charge, hydrophobicity, and secondary structure on activity, leading to the development of more effective and selective compounds nih.govsciforum.netuw.edu. The design process often involves identifying key residues or structural motifs responsible for activity and then modifying or mimicking these features in new molecules openaccessjournals.comfrontiersin.org. Computational methods, including molecular modeling and simulations, can complement experimental SAR studies to predict how modified peptides might interact with targets and optimize their properties oncodesign-services.comopenaccessjournals.comazolifesciences.comtandfonline.com.
This compound in Basic Research as a Mechanistic Probe
This compound and its analogs are valuable tools in basic research for investigating fundamental biological mechanisms, particularly concerning microbial cell membranes and host-pathogen interactions. As a membrane-active peptide, this compound's ability to rapidly disrupt bacterial cell membranes makes it a useful probe for studying membrane structure, integrity, and the dynamics of peptide-lipid interactions nih.govresearchgate.netresearchgate.net.
Researchers can use labeled versions of this compound to visualize its interaction with microbial membranes and understand the process of membrane permeabilization cytoskeleton.commdpi.com. Studies on its mechanism of action, such as the rapid killing of Staphylococcus aureus by disrupting the cell membrane, provide insights into potential new strategies for targeting bacterial vulnerabilities nih.govresearchgate.net.
Furthermore, this compound-M1 has been shown to exhibit antiviral activity against viruses like Measles, SARS-CoV, and Influenza H5N1, potentially through direct interaction with the viral envelope scielo.brscielo.brfrontiersin.orgnih.govcreative-diagnostics.comresearchgate.net. It has also been investigated for its effects on Hepatitis B virus (HBV) replication, where it appears to activate the mitogen-activated protein kinase (MAPK) pathway, leading to the downregulation of host factors necessary for viral replication researchgate.netresearchgate.net. This suggests that this compound-M1 can serve as a molecular probe to study specific cellular signaling pathways and their involvement in viral infection researchgate.net. Its interaction with viral envelopes and host cellular pathways provides researchers with a tool to dissect the complex processes of viral entry and replication tandfonline.comfrontiersin.org.
Development of Resistance-Modifying Agents Based on this compound Mechanisms
The increasing prevalence of antibiotic resistance necessitates the development of new strategies to combat resistant pathogens nih.govresearchgate.netscielo.brmdpi.com. This compound and its derivatives show promise in this area, not only through their direct activity against some resistant strains but also as potential resistance-modifying agents.
This compound-M1 has demonstrated effectiveness against antibiotic-resistant pathogens, including MRSA, methicillin-resistant coagulase-negative Staphylococcus (MRCNS), penicillin-resistant S. aureus (PRSA), and penicillin-resistant S. epidermidis (PRSE) nih.govresearchgate.net. This intrinsic activity against resistant strains is significant.
Beyond direct killing, the mechanism of action of this compound, which involves membrane disruption, differs from that of many conventional antibiotics nih.govresearchgate.net. This distinct mechanism may make it less susceptible to existing resistance mechanisms that target intracellular processes or specific enzymatic pathways scielo.br. Furthermore, research on antimicrobial peptides suggests their potential to act synergistically with conventional antibiotics, restoring the effectiveness of drugs to which bacteria have become resistant scielo.brmdpi.com. While specific synergistic studies with this compound and other antibiotics were not detailed in the provided results, the concept of using venom peptides in combination with standard drugs to combat resistance is an active area of research scielo.br.
The ability of this compound-M1 to effectively inhibit antibiotic-resistant pathogens suggests that compounds designed based on its structure and mechanism could be developed as novel agents to either directly treat resistant infections or be used in combination therapies to enhance the efficacy of existing antibiotics and potentially overcome resistance mechanisms nih.govresearchgate.netscielo.br. Understanding how this compound interacts with resistant bacteria and the specific mechanisms it employs to bypass resistance could inform the design of new resistance-modifying agents scielo.br.
Xi. Future Directions and Research Gaps in Mucroporin Studies
Unexplored Biological Activities and Novel Targets of Mucroporin While this compound and its optimized variant, this compound-M1, have demonstrated antibacterial and antiviral activities, the full spectrum of their biological actions and potential therapeutic targets remains to be explored.nih.govnih.govthis compound-M1 has shown activity against Gram-positive bacteria, including antibiotic-resistant strains, and certain Gram-negative bacteria by disrupting the cell membrane.nih.govIt has also exhibited antiviral activity against viruses such as measles, SARS-CoV, and influenza H5N1, potentially through direct interaction with the virus envelope.nih.govFurthermore, this compound-M1 has been found to inhibit hepatitis B virus (HBV) replication by influencing the MAPK pathway and down-regulating HNF4α.nih.govcjnmcpu.com
Despite these findings, there is a need to investigate other potential biological activities, such as antifungal, antiparasitic, or anticancer effects, which are sometimes observed in other antimicrobial peptides. Identifying novel cellular or molecular targets beyond the microbial membrane and specific viral components could reveal new therapeutic applications for this compound. nih.govoup.com Understanding the precise mechanisms of action at a molecular level for its known activities, particularly the interaction with viral envelopes and cellular pathways, is also an area requiring further research. nih.govnih.gov
Advanced Synthetic Methodologies for this compound Scalable Production Scalable and cost-effective production of this compound and its variants is crucial for their potential therapeutic development. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a common method for producing peptides and offers control over structure and modifications.bachem.comHowever, synthesizing longer peptides like this compound (which is 17 amino acids long)nih.govcan face challenges such as aggregation and steric hindrance.nih.gov
Advanced synthetic methodologies are being explored to overcome these limitations and enable scalable production. These include automated synthesizers and liquid-phase peptide synthesis (LPPS), which can streamline large-scale manufacturing and purification. nih.govkbdna.com Hybrid approaches combining chemical synthesis, such as SPPS or LPPS, with recombinant methods are also emerging as a promising strategy. kbdna.comcrbgroup.com This modular approach could leverage the precision of chemical synthesis for fragments and the efficiency of recombinant systems for larger-scale production, potentially incorporating complex modifications. kbdna.com Enzymatic synthesis is another area of advancement that could offer more specific reactions under optimized conditions, potentially leading to higher yields and less dependence on hazardous chemicals compared to traditional SPPS. crbgroup.com
Integration of Omics Data for Comprehensive Understanding of this compound Biosynthesis and Mechanism A comprehensive understanding of this compound's biosynthesis and its mechanism of action can be significantly advanced by integrating various omics datasets.mdpi.comnih.govTranscriptomics, proteomics, and metabolomics provide complementary views of biological systems at the RNA, protein, and metabolite levels.mdpi.com
Integrating these data types can help unravel the complex regulatory pathways and networks involved in this compound production in its natural source, Lychas mucronatus. mdpi.com This could involve identifying the genes responsible for its synthesis, the enzymes involved in post-translational modifications, and the metabolic pathways that provide the necessary precursors. researchgate.net Furthermore, multi-omics integration can provide deeper insights into how this compound interacts with target cells or pathogens, revealing the downstream effects on gene expression, protein profiles, and metabolic changes. mdpi.comnih.gov Various strategies exist for integrating omics data, including co-expression analysis, pathway enrichment analysis, network analysis, and machine learning techniques. mdpi.comnih.govresearchgate.net These approaches can help identify key molecules and pathways affected by this compound, leading to a more holistic understanding of its biological impact. mdpi.comnih.gov
Challenges in Translational Research for this compound (Conceptual, non-clinical) Translating promising research findings on natural products like this compound into therapeutic applications faces several conceptual and non-clinical challenges. One significant hurdle is bridging the gap between basic science discoveries and clinical implementation, often referred to as the "valley of death" in translational research.sanguinebio.com
Conceptual challenges include ensuring that research studies have clinical relevance and addressing potential misconceptions or miscommunication among stakeholders involved in the translation process. sanguinebio.com The complexity of natural products, which may contain multiple constituents unlike conventional single-molecule drugs, can also pose challenges in standardization and characterization. frontiersin.org Non-clinical challenges involve developing predictive preclinical models that accurately reflect human physiology and disease, as limitations in current models can lead to promising candidates failing in clinical trials. sanguinebio.comnih.gov Validating clinically useful biomarkers for monitoring efficacy and safety is another critical step that can be time-consuming and challenging. nih.govnih.gov Furthermore, navigating regulatory pathways for natural product-derived therapeutics can be complex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
